molecular formula C15H26O B120207 Farnesol CAS No. 106-28-5

Farnesol

Cat. No.: B120207
CAS No.: 106-28-5
M. Wt: 222.37 g/mol
InChI Key: CRDAMVZIKSXKFV-YFVJMOTDSA-N
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Description

Farnesol is a natural 15-carbon organic compound that belongs to the class of acyclic sesquiterpene alcohols. Under standard conditions, it is a colorless liquid with a floral odor. This compound is hydrophobic and insoluble in water but miscible with oils. It is found in various essential oils, such as citronella, neroli, cyclamen, lemon grass, tuberose, rose, musk, balsam, and tolu . This compound is produced from 5-carbon isoprene compounds in both plants and animals and plays a crucial role in the biosynthesis of sesquiterpenoids and steroids .

Mechanism of Action

Farnesol, a sesquiterpene alcohol, is a naturally occurring compound found in various sources, including the oils of seeds, aromatic plants, and citrus fruits . It has been recognized for its potential as an antifungal agent and has been the subject of extensive research due to its diverse biological activities.

Target of Action

This compound targets various aspects of fungal physiology to exert its antifungal activity. It has been found to induce the production of reactive oxygen species (ROS), trigger apoptosis, and modulate virulence factors . These targets play crucial roles in fungal growth and pathogenicity, making this compound a promising candidate for antifungal drug development.

Mode of Action

This compound interacts with its targets in a multifaceted manner. It inhibits fungal growth and reproduction via multiple pathways, including inducing ROS and apoptosis, triggering mitochondrial dysfunction, and inhibiting protein synthesis . Furthermore, this compound can suppress resistance-associated genes, such as those of biofilm and ergosterol, enhancing the fungicidal effectiveness of conventional antifungal drugs .

Biochemical Pathways

This compound is involved in the mevalonate biosynthetic pathway, which is crucial for the synthesis of squalene-cholesterol-steroids in chordates/vertebrates, and of the insect/arthropod juvenile hormones, esters of this compound . It has also been shown to be a potent endogenous inhibitor of N-type voltage-gated Ca2+ channels in some mammalian cell types .

Pharmacokinetics

It’s known that this compound’s high hydrophobicity and volatility can limit its use . Nanotechnology may offer a solution to improve the efficiency of this molecule in complex environments such as biofilms, potentially improving its solubility, reducing volatility, and increasing bioavailability .

Result of Action

This compound can prevent and treat fungal infections. It exerts significant antimicrobial effects on fungal planktonic and biofilm cells, enhances the antimicrobial efficacy of conventional antifungal drugs, and reverses and reduces fungal drug resistance . Moreover, this compound has been observed to significantly reduce lesion sizes and footpad thickness in mice, indicating its ability to control infection spread .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound synthesis is turned off during anaerobic growth and in opaque cells . Furthermore, the effectiveness of this compound can be enhanced when combined with conventional drugs, suggesting that the therapeutic environment can influence its efficacy .

Biochemical Analysis

Biochemical Properties

Farnesol participates in a range of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a quorum sensing molecule (QSM) for Candida albicans, where it acts by blocking germ tube formation (GTF) and the conversion of yeasts to mycelia .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to act as an antifungal agent versus other potentially competing fungi .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It’s known that free polyprenols, such as this compound, can be incorporated into prenylated proteins, ubiquinone, cholesterol, and dolichols .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Farnesol can be synthesized from linalool through a series of chemical reactions. The process involves the isomerization of linalool to geraniol, followed by the cyclization of geraniol to form this compound. The reaction conditions typically include the use of acidic catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound is often extracted from essential oils of plants. The extraction process involves steam distillation or solvent extraction to isolate this compound from the plant material. The extracted this compound is then purified through fractional distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Farnesol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to form farnesal, a compound with an aldehyde functional group.

    Reduction: this compound can be reduced to form farnesane, a saturated hydrocarbon.

    Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, metal catalysts (e.g., palladium, platinum)

    Acyl Chlorides: Various acyl chlorides for esterification reactions

Major Products

    Farnesal: Formed through oxidation

    Farnesane: Formed through reduction

    Esters of this compound: Formed through substitution reactions with acyl chlorides

Scientific Research Applications

Chemistry

In chemistry, farnesol is used as a building block for the synthesis of various sesquiterpenoids and steroids. It serves as an intermediate in the biosynthesis of squalene, which is a precursor for cholesterol and other steroids .

Biology

This compound plays a significant role in the biology of various organisms. It acts as a quorum-sensing molecule in fungi, regulating the growth and development of fungal cells. This compound inhibits the formation of biofilms and has antifungal properties, making it a potential candidate for antifungal therapies .

Medicine

In medicine, this compound has shown potential as an antifungal agent. It can enhance the efficacy of conventional antifungal drugs and reduce fungal drug resistance. This compound also exhibits anti-inflammatory and anti-cancer properties, making it a promising compound for therapeutic applications .

Industry

In the industry, this compound is used in perfumery to enhance the scent of floral perfumes. It acts as a co-solvent that regulates the volatility of odorants, making it especially useful in lilac perfumes. This compound is also used as a natural pesticide for mites and as a flavoring ingredient in various products .

Comparison with Similar Compounds

Farnesol is similar to other sesquiterpenoid alcohols, such as nerolidol and bisabolol. it is unique in its ability to act as a quorum-sensing molecule and its role in the biosynthesis of juvenile hormones in insects .

Similar Compounds

    Nerolidol: Another sesquiterpenoid alcohol with similar structural features but different biological activities.

    Bisabolol: A sesquiterpenoid alcohol known for its anti-inflammatory and skin-soothing properties.

This compound’s unique role in quorum sensing and its involvement in the biosynthesis of juvenile hormones set it apart from these similar compounds .

Properties

IUPAC Name

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol
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InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+
Source PubChem
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InChI Key

CRDAMVZIKSXKFV-YFVJMOTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C
Source PubChem
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Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CO)/C)/C)C
Source PubChem
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Molecular Formula

C15H26O
Record name FARNESOL
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DSSTOX Substance ID

DTXSID2040789
Record name trans,trans-Farnesol
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Molecular Weight

222.37 g/mol
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Physical Description

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992), Colorless liquid with a delicate floral odor; [Hawley], Solid, Slightly yellow to colourless liquid; mild, oily, floral aroma
Record name FARNESOL
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

230 to 235 °F at 760 mmHg (NTP, 1992), 110-113 °C, BP: 145-146 °C at 3 mm Hg, 283.00 to 284.00 °C. @ 760.00 mm Hg
Record name FARNESOL
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Solubility

Soluble in three volumes of 70% alcohol, SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL, Solubility in alcohol: 1 mL in 1 mL 95% ethanol, Insoluble in water, Insoluble in water; soluble in oils, soluble (in ethanol)
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Density

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8871 at 20 °C/4 °C, Sp gr: 0.884-0.891, 0.884-0.889
Record name FARNESOL
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Vapor Pressure

0.0000394 [mmHg]
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Mechanism of Action

... the effect of 20 uM farnesol on the distribution of protein kinase C (PKC) between cytosolic and membrane fractions of HeLa S3K cells and fibroblasts line CF-3 was examined. In HeLa cells farnesol caused translocation of PKC from membrane fraction to cytosol after 1h of incubation and also prevented PMA-stimulated induction of PKC translocation from cytosol to membranes. Up to 6 h of incubation, there was no effect of farnesol on PKC localization in CF-3 fibroblasts. The results point to possible involvement of PKC in the toxic effect of farnesol ..., ... in MCF-7 human breast cancer cells, farnesol induced the expression of thyroid hormone receptor (THR) beta1 mRNA and protein at concentrations that inhibited cell growth. Changes in the expression of THR responsive genes, however, suggested that farnesol inhibits THR-mediated signaling. Protein extracts from cells treated with farnesol displayed decreased binding to oligodeoxynucleotides containing a consensus sequence for the THR response element, despite the higher THRbeta1 content, providing a mechanism to explain the decreased transcriptional activity of cellular THRs., Farnesol-mediated apoptosis was prevented by transformation with a plasmid coding for the phosphatidic acid (PA) phosphatase LPP3, but not by an inactive LPP3 point mutant. Farnesol did not directly inhibit LPP3 PA phosphatase enzyme activity in an in vitro mixed micelle assay. ...
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Color/Form

Colorless liquid, Slightly yellow liquid

CAS No.

4602-84-0, 106-28-5
Record name FARNESOL
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Record name 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (2E,6E)-
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Melting Point

< 25 °C
Record name Farnesol
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Synthesis routes and methods

Procedure details

Arctander "Perfume and Flavor Chemicals (Aroma Chemicals)" at monograph 1378 discloses "Farnesal," 2,6,10-trimethyl-2,6,10-dodecatrien-12-al to have a very mild, sweet oily, slightly woody, tenacious odor. On the other hand, Arctander also describes, at Monograph 1379, Farnesene, 2,6,10-trimethyl-2,6,9,11-dodecatetraene defined according to the structure: ##STR3## to have a very mild, sweet and warm, rather nondescript odor of good tenacity. Arctander further states that apart from some possible use in the reconstruction of certain essential oils, there is to the author's knowledge, very little, if any, use for this sesquiterpene in perfumery as such. Arctander further states that Farnesene having the structure: ##STR4## is produced by dehydration of Farnesol by heat with a potassium dehydrating agent or from Nerolidol by heat with acetic anhydride.
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Farnesene
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Q & A

Q1: How does farnesol exert its antifungal activity?

A: this compound exhibits antifungal activity through multiple mechanisms. [] It interferes with ergosterol biosynthesis, a crucial component of fungal cell membranes, leading to altered membrane permeability and integrity. [] this compound also induces oxidative stress by depleting intracellular glutathione levels. This depletion is further exacerbated by the upregulation of efflux pumps like Cdr1p, which expel glutathione conjugates from the cell. [] this compound can trigger apoptosis in fungal cells through a classical apoptotic process, ultimately leading to cell death. [] Additionally, this compound affects fungal morphogenesis by inhibiting the yeast-to-hyphae transition, a process often associated with virulence in pathogenic fungi like Candida albicans. []

Q2: How does this compound affect calcium signaling in cells?

A: this compound has been shown to block L-type Ca2+ channels in vascular smooth muscle cells. This inhibition appears to be voltage-independent and occurs by targeting the α1C subunit of the channel. [] The blockage of these channels could contribute to the blood pressure-lowering effects observed with this compound. []

Q3: Can this compound influence cytokine expression during infection?

A: Yes, studies using a mouse model of candidiasis demonstrate that exogenous this compound can disrupt the normal progression of cytokine expression during infection. [] Pretreatment with this compound was shown to reduce the elevation of key Th1 cytokines like IFN-γ and IL-12, crucial for mounting an effective immune response against Candida albicans. [] Additionally, this compound pretreatment led to an increase in the Th2 cytokine IL-5, which may further skew the immune response away from a protective Th1 response. []

Q4: Does this compound interact with any transcription factors?

A4: this compound has been implicated in the regulation of several transcription factors:

  • Tup1: this compound's inhibition of filamentous growth in Candida albicans is partly mediated by the transcriptional repressor Tup1. [] this compound treatment increases Tup1 expression, leading to the repression of hypha-specific genes like HWP1 and RBT1. []
  • NF-κB: In human lung adenocarcinoma cells, this compound induces the expression of immune response and inflammatory genes, including IL-6, CXCL3, IL-1α, and COX-2. This induction occurs through the activation of the NF-κB signaling pathway, involving p65/RelA phosphorylation and translocation to the nucleus. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.

Q6: Are there different isomers of this compound?

A: Yes, this compound exists as four possible isomers due to its three points of unsaturation. The most common and biologically active isomer is trans,trans-farnesol. [, ]

Q7: How do structural modifications of this compound affect its activity?

A: Derivatization of this compound can significantly impact its activity. For example, conjugating this compound with succinic anhydride or maleic anhydride (creating suc-farnesol and mal-farnesol, respectively) enhances its ability to inhibit all-trans-retinoic acid (atRA) metabolism. [] This suggests that the presence of carboxylic end groups and increased hydrophobicity contribute to the inhibitory activity. []

Q8: What are some strategies to improve this compound's stability and bioavailability?

A8: this compound's hydrophobic nature limits its bioavailability. To overcome this, researchers have explored various encapsulation strategies, including:

  • Nanoliposomes: Encapsulating this compound in nanoliposomes, specifically small unilamellar vesicles (SUVs), has been shown to significantly improve its delivery to muscle cells. This targeted delivery enhances this compound's ability to inhibit inflammatory gene expression induced by free fatty acids. []
  • Hyaluronic acid (HA) nanoparticles: Combining this compound with HA nanoparticles not only improves its stability but also allows for slow drug release, leading to enhanced anti-inflammatory and osteoarthritis-preventive effects in a rabbit model. []

Q9: How is this compound metabolized in humans?

A: this compound is metabolized to farnesyl glucuronide in the liver, kidney, and intestine. [] The specific enzymes responsible for this glucuronidation are UGT1A1 (primarily in the liver) and UGT2B7 (primarily in the intestine). [] this compound can also be hydroxylated to hydroxythis compound in the liver, which is further metabolized to hydroxyfarnesyl glucuronide. []

Q10: What are some in vitro and in vivo models used to study this compound's effects?

A10: A variety of models have been employed to investigate the biological activities of this compound:

  • Microbial growth assays: These assays assess this compound's antifungal and antibacterial activity by measuring the growth inhibition of various microorganisms, including Candida species, Paracoccidioides brasiliensis, and Staphylococcus aureus. [, , ]
  • Biofilm formation assays: These assays evaluate the impact of this compound on the formation and viability of microbial biofilms, often using crystal violet staining or metabolic activity assays. [, , ]
  • Cell culture models: Researchers utilize various cell lines, such as human lung adenocarcinoma cells (H460), human osteosarcoma cells (Saos-2), human colorectal carcinoma cells (HCT-116), and primary human skeletal myoblasts, to study this compound's effects on cell viability, gene expression, and signaling pathways. [, , , ]
  • Mouse models of candidiasis: These models are used to evaluate this compound's impact on fungal burden, cytokine expression, and disease progression in systemic and mucosal candidiasis. [, ]
  • Rabbit models of osteoarthritis: These models help assess the preventive and reparative effects of this compound against osteoarthritis, analyzing cartilage degradation, inflammatory markers, and extracellular matrix synthesis. []

Q11: What is known about this compound's toxicity?

A11: While this compound exhibits various biological activities, its safety profile needs to be carefully evaluated.

  • Cytotoxicity: High concentrations of this compound (e.g., 3 mM or higher) have been shown to inhibit the spreading of pre-osteoblastic cells (MC3T3-E1) in vitro. []
  • Allergic contact dermatitis: this compound is considered a potential contact allergen, and there are reports of individuals experiencing allergic reactions to it. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.